

Navigating the OGDA Web Interface: A Technical Guide for Researchers

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The Organelle Genome Database for Algae (**OGDA**) is a centralized and user-friendly platform designed to provide a comprehensive resource for researchers, scientists, and drug development professionals working with the organellar genomes of algae.^{[1][2][3]} This guide offers an in-depth technical overview of the **OGDA** web interface, detailing its core functionalities, data presentation, experimental protocols, and the integrated tools for genomic analysis.

Introduction to the OGDA Database

The **OGDA** database serves as a public repository for the organellar genomes of various algae species, containing both plastid (cpDNA) and mitochondrial (mtDNA) genome data.^{[2][3]} The data is sourced from public databases such as NCBI, DDBJ, and EMBL-EBI, as well as from sequencing projects conducted at the Laboratory of Genetics and Breeding of Marine Organism (MOGBL).^[1] The first release of **OGDA** included 1,055 plastid genomes and 755 mitochondrial genomes.^{[1][2]}

The primary goal of **OGDA** is to provide a unified platform for the rapid retrieval and analysis of algal organellar genomes, which are crucial for research in gene structure, genome evolution, and organelle function.^{[1][2]}

Data Presentation and Structure

The **OGDA** database presents a wealth of quantitative data in a structured and easily comparable format. The core data includes genome sequences, gene annotations, and

associated metadata.

Table 1: Summary of Data Available in the Initial Release of **OGDA**[\[1\]](#)[\[4\]](#)

| Data Category | Number of Genomes | Number of Species | Number of Phyla |
|-----------------------|-------------------|-------------------|-----------------|
| Mitochondrial Genomes | 755 | 542 | 9 |
| Plastid Genomes | 1055 | 667 | 11 |

Table 2: Phylum-level Distribution of Organelle Genomes in **OGDA**[\[4\]](#)

| Phylum | Mitochondrial Genomes | Plastid Genomes |
|-----------------|-----------------------|-----------------|
| Rhodophyta | 225 | 321 |
| Chlorophyta | 225 | 401 |
| Ochrophyta | 200 | 113 |
| Glaucophyta | 8 | 9 |
| Cryptophyta | 21 | 13 |
| Charophyta | 14 | 34 |
| Haptophyta | 8 | 16 |
| Bacillariophyta | 45 | 97 |
| Euglenozoa | 7 | 44 |
| Myxozoa | 0 | 6 |
| Cercozoa | 2 | 1 |

Navigating the **OGDA** Web Interface

The **OGDA** web interface is designed for intuitive navigation, allowing users to efficiently search, browse, and analyze genomic data.

Search and Download Functionalities

OGDA offers a sophisticated search system to facilitate data retrieval. Users can perform searches using various criteria:

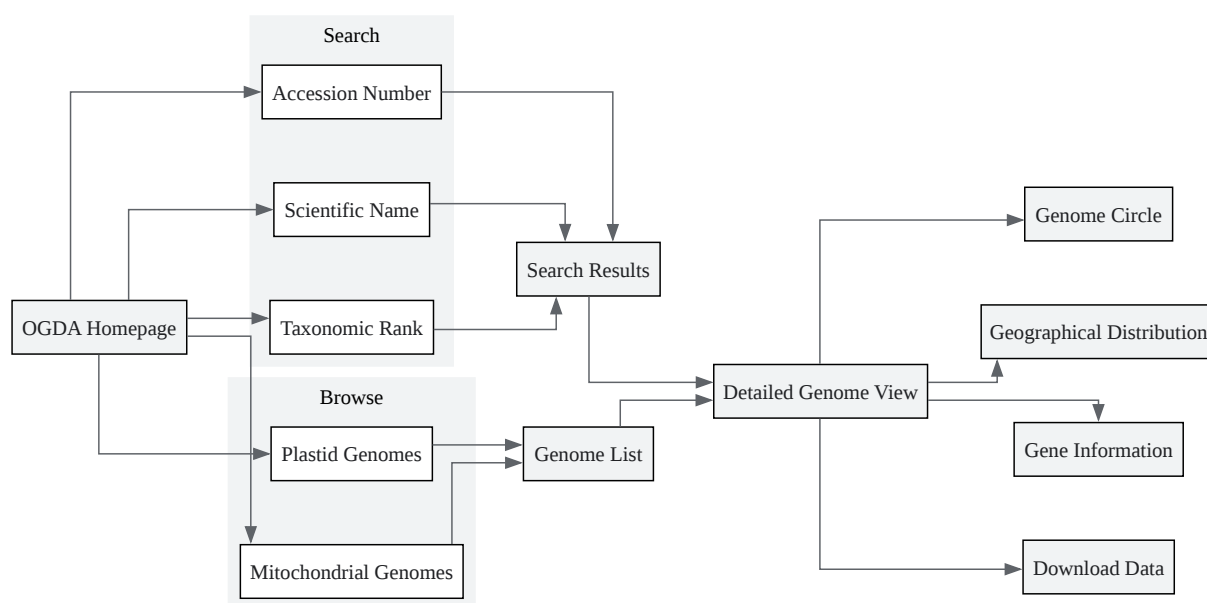
- **Taxonomic Rank:** Inputting a taxon (e.g., a species, genus, or family) in the search box will return all associated organelle genome information.
- **Scientific Name or Accession Number:** Users can perform precise searches using the scientific name of an alga or its accession number.
- **Classification Browsing:** The interface provides a browsing function for mitochondrial and plastid genomes, allowing users to explore the database by classification.

All data within the **OGDA** database is freely accessible for academic use and can be downloaded for offline analysis.^[1]

Data Visualization

Upon selecting a specific genome, users are presented with a detailed view that includes:

- **Genome Circle:** A circular map of the organelle genome.
- **Geographical Distribution:** Information on where the algal species was collected.
- **Encoded Genetic Information:** A comprehensive list of all genes and their annotations.



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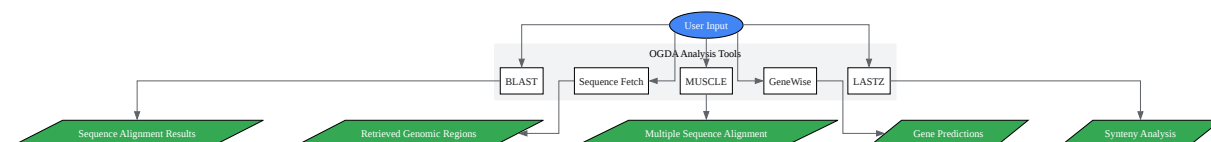
Figure 1: User workflow for searching and browsing data in **OGDA**.

Integrated Analysis Tools

A key feature of the **OGDA** platform is its suite of integrated tools for genomic analysis.

- **BLAST:** The Basic Local Alignment Search Tool allows users to compare their own sequence data against the genomes in the database.
- **Sequence Fetch:** This tool enables the retrieval of specific genomic regions.
- **MUSCLE:** A tool for performing multiple sequence alignments.

- GeneWise: This tool is used for gene prediction.
- LASTZ: Facilitates genome synteny analysis.



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Figure 2: Overview of the integrated analysis tools available in **OGDA**.

Experimental Protocols

The genomic data within **OGDA** is generated through established high-throughput sequencing methodologies. While specific protocols may vary between contributing laboratories, the general workflow for obtaining and sequencing algal organelle genomes is as follows.

Sample Collection and DNA Extraction

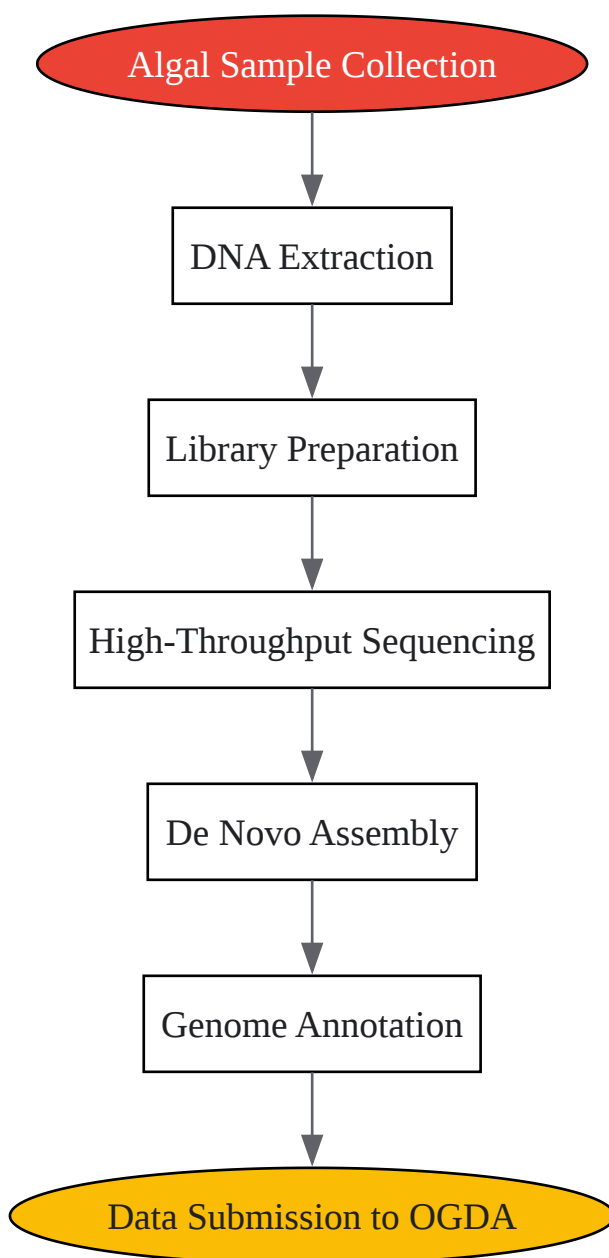
- Algal Sample Collection: Algal samples are collected from their natural habitats or from laboratory cultures.
- DNA Extraction: Total genomic DNA is extracted from the collected algal cells. This process typically involves cell lysis to release the DNA, followed by purification steps to remove cellular debris and other contaminants. For some algae with high mucus content, specialized extraction methods may be required.[5]

Genome Sequencing and Assembly

- **Library Preparation:** The extracted DNA is fragmented, and sequencing adapters are ligated to the ends of the fragments to create a sequencing library.
- **High-Throughput Sequencing:** The prepared library is sequenced using next-generation sequencing (NGS) platforms.
- **De Novo Assembly:** The resulting sequencing reads are assembled de novo to reconstruct the complete organelle genomes. This process involves identifying overlapping reads to build longer contiguous sequences (contigs).

Genome Annotation

The assembled genomes are annotated to identify genes and other functional elements. This is often done by comparing the genome sequence to known organelle genes from related species.



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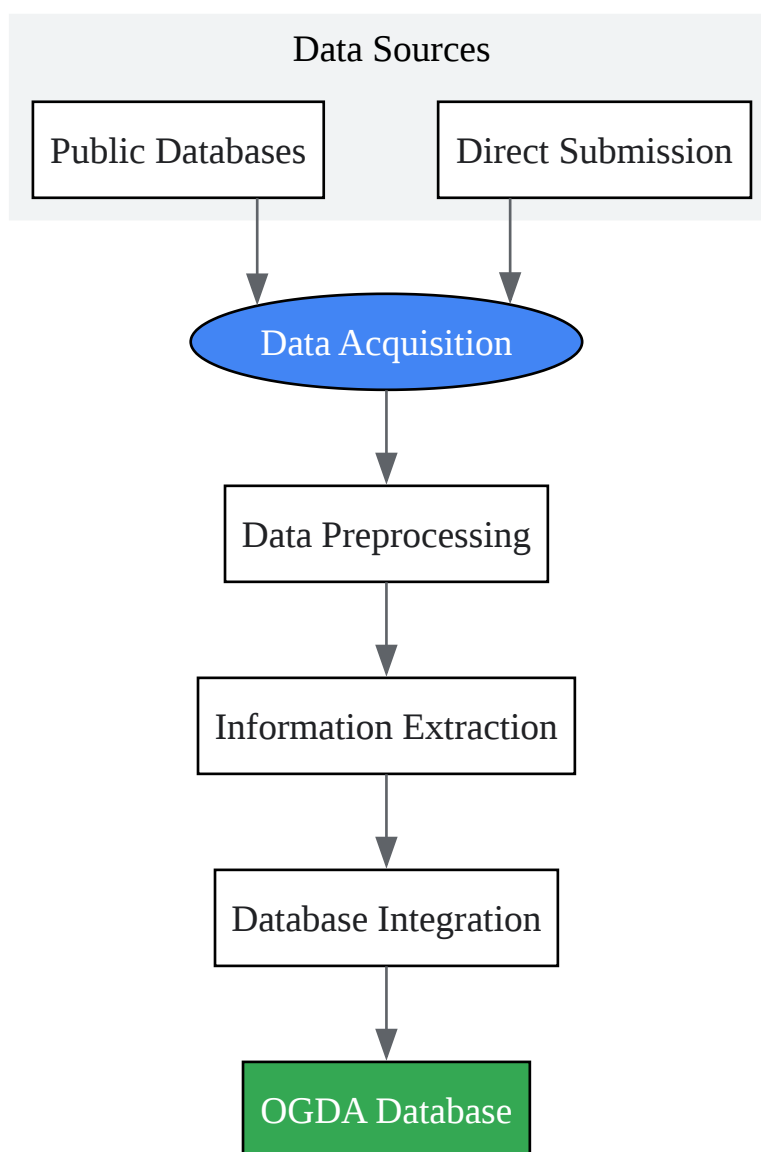
Figure 3: General experimental workflow for algal organelle genomics.

Data Submission to OGDA

OGDA provides a user-friendly interface for the submission of new algal organelle genome data.^[1] The data processing workflow for incoming data is as follows:

- Data Acquisition: Genome data is either downloaded from public databases (e.g., GenBank flat files) or submitted directly by researchers.^[6]

- Data Preprocessing: Each genome is manually proofread to ensure the accuracy of the annotation.[6]
- Information Extraction: Basic genome information, such as accession number and configuration, is extracted.
- Database Integration: The processed data and associated biological information (e.g., taxonomy, geographical distribution) are stored in the **OGDA** MySQL database.[6]



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Figure 4: Data processing workflow for the **OGDA** database.

Conclusion

The Organelle Genome Database for Algae is a valuable and comprehensive resource for the scientific community. Its user-friendly web interface, coupled with a suite of powerful analysis tools, facilitates the exploration and utilization of algal organellar genome data. This guide provides a foundational understanding for new users to effectively navigate the **OGDA** platform and leverage its capabilities for their research endeavors.

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